![molecular formula C8H12N2O B3026697 1-(2-Methoxypyridin-3-YL)ethanamine CAS No. 1060807-25-1](/img/structure/B3026697.png)
1-(2-Methoxypyridin-3-YL)ethanamine
Overview
Description
Scientific Research Applications
Monoamine Oxidase Inhibition
(E)-7-methoxy-2-((6-methoxypyridin-3-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one: , a chalcone analogue, has been identified as a potent inhibitor of monoamine oxidase enzymes . Monoamine oxidases play a crucial role in neurotransmitter metabolism, and their inhibition can have therapeutic implications for mood disorders and neurodegenerative diseases.
Anti-Proliferative Effects
Bis[3-ethyl-4-(6-methoxypyridin-3-yl)methylene-5-oxo-2-thioxo-1,3-thiazolidin-4-one] derivatives have demonstrated anti-proliferative effects. These compounds were evaluated for their ability to inhibit cell growth, and their IC50 values were calculated . Such anti-proliferative properties could be relevant in cancer research and drug development.
Crystal Structure Studies
The crystal structure of the complex formed between bovine beta-trypsin and a highly potent synthetic inhibitor (C28H32N5O6) containing a methoxypyridine moiety has been determined at high resolution . Understanding the binding interactions and structural details of such compounds aids in designing better enzyme inhibitors.
Thymidine Mimic in Base Pairs
2-Methoxypyridine has been explored as a thymidine mimic in Watson–Crick base pairs. Despite a decrease in thermal stability, NMR structural studies revealed that the P nucleobase formed the expected protonated base pair at mildly acidic to neutral pH . This finding expands our understanding of nucleic acid chemistry.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with receptors such as the metabotropic glutamate receptor subtype 5 (mglur5) in the central nervous system .
Mode of Action
If it is similar to other compounds that target mglur5, it may interact with these receptors and cause changes in neurotransmitter activity .
Biochemical Pathways
Compounds that interact with mglur5 receptors can influence glutamate signaling pathways, which play a crucial role in many neurological processes .
Pharmacokinetics
Similar compounds have been found to have good bioavailability and can cross the blood-brain barrier, which is crucial for drugs that target the central nervous system .
Result of Action
Modulation of mglur5 activity can have various effects, including changes in neuronal excitability and synaptic plasticity .
properties
IUPAC Name |
1-(2-methoxypyridin-3-yl)ethanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6(9)7-4-3-5-10-8(7)11-2/h3-6H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHGXPRQYCQZDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=CC=C1)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101273754 | |
Record name | 2-Methoxy-α-methyl-3-pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101273754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1060807-25-1 | |
Record name | 2-Methoxy-α-methyl-3-pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1060807-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-α-methyl-3-pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101273754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.